molecular formula C6H6Cl2N2O4S2 B1146805 Diclofenamide-13C6

Diclofenamide-13C6

Cat. No.: B1146805
M. Wt: 311.1 g/mol
InChI Key: GJQPMPFPNINLKP-IDEBNGHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichlorphenamide-13C6 is a stable isotopically labeled compound of dichlorphenamide, a sulfonamide derivative. It is primarily used as an internal standard for the quantification of dichlorphenamide in various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The compound is characterized by the presence of six carbon-13 isotopes, which makes it useful in precise analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dichlorphenamide-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure of dichlorphenamide. The general synthetic route includes the following steps:

Industrial Production Methods: Industrial production of Dichlorphenamide-13C6 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Dichlorphenamide-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dichlorphenamide-13C6 has a wide range of scientific research applications, including:

Mechanism of Action

Dichlorphenamide-13C6, like its parent compound dichlorphenamide, acts as a carbonic anhydrase inhibitor. The mechanism involves the inhibition of carbonic anhydrase enzymes, which play a crucial role in the regulation of acid-base balance and fluid secretion in various tissues. By inhibiting these enzymes, dichlorphenamide reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. This mechanism is particularly useful in the treatment of glaucoma .

Comparison with Similar Compounds

Uniqueness of Dichlorphenamide-13C6: Dichlorphenamide-13C6 is unique due to its isotopic labeling, which makes it an invaluable tool in analytical chemistry. The presence of carbon-13 isotopes allows for precise quantification and tracking of the compound in various biological and chemical systems. This feature distinguishes it from other carbonic anhydrase inhibitors that do not possess isotopic labels .

Biological Activity

Diclofenamide-13C6, an isotopically labeled derivative of the carbonic anhydrase inhibitor Diclofenamide, is primarily used in pharmacological studies to investigate enzyme inhibition mechanisms, particularly targeting carbonic anhydrases (CAs). This compound's unique isotopic labeling allows for enhanced tracking and quantification in biological systems, making it a valuable tool in both clinical and research settings.

This compound acts as an inhibitor of carbonic anhydrase, an enzyme critical for maintaining acid-base balance and fluid homeostasis. The inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate ions from carbon dioxide and water, subsequently reducing aqueous humor production in the eye. This mechanism is particularly beneficial in treating conditions like glaucoma, where lowering intraocular pressure is essential.

Key Mechanisms:

  • Enzyme Inhibition : this compound inhibits carbonic anhydrase activity, leading to reduced bicarbonate ion production.
  • Fluid Dynamics : The inhibition results in decreased secretion of aqueous humor, thereby lowering intraocular pressure.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is metabolized in the liver and primarily excreted via the kidneys. Its isotopic labeling does not significantly alter its metabolic pathway compared to its non-labeled counterpart.

Research Applications

This compound has been utilized in various research applications, including:

  • Enzyme Kinetics : Studies on the inhibition constants (Ki) and half-maximal inhibitory concentration (IC50) values for different carbonic anhydrase isoforms.
  • Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of carbonic anhydrase inhibitors.
  • Analytical Chemistry : Serving as an internal standard in mass spectrometry and other analytical techniques due to its distinct isotopic signature.

Case Studies

  • Glaucoma Treatment : A study demonstrated that topical application of Diclofenamide resulted in a significant reduction of intraocular pressure in animal models. When 50 µl of a 10% solution was applied to rabbit eyes, a marked decrease in pressure was observed within hours .
  • Enzyme Inhibition Studies : Research conducted on various synthesized compounds showed that this compound exhibited effective inhibition against human carbonic anhydrase isoenzymes with IC50 values ranging from 23 µM to 95 µM . These findings highlight its potential as a therapeutic agent in conditions requiring CA inhibition.

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with other carbonic anhydrase inhibitors:

CompoundIC50 (µM)Primary UseUnique Features
This compound 23 - 95Glaucoma treatmentIsotopically labeled for tracking
Acetazolamide 5.9Glaucoma, altitude sicknessStandard CA inhibitor
Methazolamide 10 - 20GlaucomaLonger duration of action
Brinzolamide 10 - 15Topical treatment for glaucomaTopical application

Q & A

Basic Research Questions

Q. What is the primary application of Diclofenamide-13C6 in pharmacokinetic studies?

this compound is a stable isotope-labeled compound used as an internal standard or tracer in quantitative mass spectrometry (LC-MS/MS) to study drug metabolism, distribution, and excretion. The 13C6 label minimizes isotopic interference, enabling precise measurement of diclofenamide and its metabolites in biological matrices .

Methodological Insight:

  • Use isotopic dilution techniques to calibrate instrument response.
  • Validate assays with spiked biological samples (e.g., plasma, urine) to ensure linearity and recovery rates .

Q. How can researchers verify the purity and isotopic enrichment of this compound?

Analytical techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) are critical. Cross-reference certificates of analysis (COA) for:

  • Purity : >99% confirmed via HPLC .
  • Isotopic Enrichment : ≥99% 13C6 verified by mass spectrometry .
Parameter Method Acceptance Criteria
PurityHPLC≥99%
Isotopic EnrichmentLC-MS/MS≥99% 13C6
Residual SolventsGas ChromatographyMeets ICH guidelines

Always request batch-specific COA from suppliers and validate independently .

Q. What are the best practices for storing this compound to ensure stability?

  • Store at –20°C in airtight, light-resistant containers.
  • Avoid repeated freeze-thaw cycles to prevent degradation.
  • Confirm stability via periodic LC-MS analysis of stored aliquots .

Advanced Research Questions

Q. How should researchers design experiments to address isotopic dilution effects in metabolic studies?

Isotopic dilution can skew quantification if unlabeled metabolites interfere. Mitigation strategies include:

  • Spike-and-Recovery Experiments : Add known quantities of this compound to biological matrices to calculate recovery rates .
  • Cross-Validation : Compare results with orthogonal methods (e.g., immunoassays) to confirm accuracy .

Experimental Workflow:

  • Administer this compound to in vitro or in vivo models.
  • Extract metabolites using protein precipitation or solid-phase extraction.
  • Quantify via LC-MS/MS with isotopically labeled internal standards .

Q. How can contradictions in metabolic pathway data be resolved when using this compound?

Contradictions often arise from matrix effects, incomplete extraction, or instrument variability. Address them by:

  • Iterative Analysis : Replicate experiments under controlled conditions (e.g., pH, temperature) .
  • Falsification Checks : Apply statistical tests (e.g., ANOVA) to identify outliers and validate hypotheses .

Case Example: If metabolite concentrations vary between trials, re-examine extraction efficiency using labeled recovery standards and adjust for ion suppression in LC-MS .

Q. What advanced techniques are used to map diclofenamide’s interaction with carbonic anhydrase isoforms?

Combine isotopic labeling with structural biology methods:

  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity using 13C6-labeled diclofenamide.
  • X-ray Crystallography : Co-crystallize the enzyme with this compound to resolve binding site interactions.
  • Molecular Dynamics Simulations : Validate experimental data by modeling isotope effects on binding kinetics .

Properties

IUPAC Name

4,5-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O4S2/c7-4-1-3(15(9,11)12)2-5(6(4)8)16(10,13)14/h1-2H,(H2,9,11,12)(H2,10,13,14)/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQPMPFPNINLKP-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid
6-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid
6-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid
Diclofenamide-13C6
6-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid
6-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid
6-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid
Diclofenamide-13C6
6-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid
Diclofenamide-13C6
6-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid
6-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid
Diclofenamide-13C6
6-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid
6-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid
Diclofenamide-13C6
6-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid
Diclofenamide-13C6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.